molecular formula C16H13FN4O2S B2488211 Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034435-53-3

Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2488211
CAS No.: 2034435-53-3
M. Wt: 344.36
InChI Key: CYYKEIURQDQALJ-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole and imidazole derivatives, have been found to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes, contributing to their diverse biological activities.

Mode of Action

Based on the properties of similar compounds, it can be inferred that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target molecules, thereby affecting their function.

Biochemical Pathways

Thiazole and imidazole derivatives, which share structural similarities with this compound, have been reported to affect a variety of biochemical pathways . These include pathways related to inflammation, cancer, microbial infections, and more.

Result of Action

Compounds with similar structures have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.

Preparation Methods

The synthesis of Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic routes include:

Chemical Reactions Analysis

Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Comparison with Similar Compounds

Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone can be compared with other benzothiazole derivatives:

This compound stands out due to its unique combination of a benzothiazole core and a fluoropyrimidine moiety, which enhances its biological activity and specificity.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c17-11-6-18-16(19-7-11)23-12-3-4-21(8-12)15(22)10-1-2-13-14(5-10)24-9-20-13/h1-2,5-7,9,12H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYKEIURQDQALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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